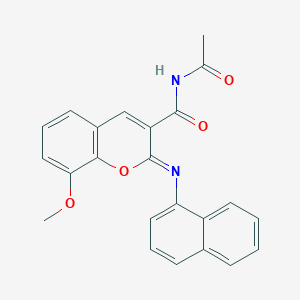

(Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide

CAS No.: 330837-23-5

Cat. No.: VC6983814

Molecular Formula: C23H18N2O4

Molecular Weight: 386.407

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 330837-23-5 |

|---|---|

| Molecular Formula | C23H18N2O4 |

| Molecular Weight | 386.407 |

| IUPAC Name | N-acetyl-8-methoxy-2-naphthalen-1-yliminochromene-3-carboxamide |

| Standard InChI | InChI=1S/C23H18N2O4/c1-14(26)24-22(27)18-13-16-9-6-12-20(28-2)21(16)29-23(18)25-19-11-5-8-15-7-3-4-10-17(15)19/h3-13H,1-2H3,(H,24,26,27) |

| Standard InChI Key | UDGCDWXJRJWORL-BZZOAKBMSA-N |

| SMILES | CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC=CC4=CC=CC=C43 |

Introduction

Nomenclature and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name (Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide reflects its stereochemistry and substituent arrangement. Key features include:

-

Chromene backbone: A benzopyranone system with a ketone at position 4.

-

Methoxy group: At position 8, contributing to electron-donating effects.

-

Naphthalen-1-ylimino group: A bulky aromatic substituent at position 2, influencing steric and electronic properties.

-

Acetylated carboxamide: At position 3, enhancing solubility and metabolic stability.

The molecular formula is C23H18N2O4, with a molecular weight of 386.40 g/mol (calculated from PubChem’s analogous compound ).

Table 1: Computed Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Weight | 386.40 g/mol |

| XLogP3-AA | 4.2 (estimated) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bond Count | 5 |

Synthesis and Manufacturing

Key Synthetic Strategies

The synthesis of (Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide can be achieved through modifications of established chromone synthesis protocols :

Baker–Venkataraman Rearrangement

-

Starting Material: 8-Methoxy-2-hydroxyacetophenone reacts with naphthalen-1-ylamine under acidic conditions to form a Schiff base.

-

Cyclization: Intramolecular esterification using POCl3 or acetic anhydride yields the chromone core .

-

Acetylation: The carboxamide group is introduced via reaction with acetyl chloride in the presence of a base.

Claisen Condensation

-

Step 1: Condensation of 8-methoxy-2-hydroxyacetophenone with ethyl acetoacetate forms a diketone intermediate.

-

Step 2: Cyclodehydration using H2SO4 or polyphosphoric acid produces the chromone skeleton .

Vilsmeier–Haack Reaction

-

Formylation: Reaction of 2,5-dihydroxyacetophenone with DMF/POCl3 introduces the aldehyde group at position 3, followed by imination with naphthalen-1-ylamine .

Optimization Challenges

-

Steric Hindrance: The naphthalen-1-yl group complicates cyclization, requiring high-temperature conditions (e.g., 150–170°C in DMSO) .

-

Regioselectivity: Methoxy placement at position 8 necessitates ortho-directing groups during electrophilic substitution.

Physicochemical Properties

Spectral Characterization

-

IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=N stretch), and 1250 cm⁻¹ (C-O-C ether) .

-

NMR (1H):

-

δ 8.2–7.3 ppm (naphthalene protons).

-

δ 6.9 ppm (chromene H-5).

-

δ 3.8 ppm (methoxy group).

-

Solubility and Stability

-

Solubility: Moderate in DMSO (>10 mg/mL) and ethanol (<5 mg/mL) .

-

Stability: Degrades under UV light; stable at pH 4–8 for 24 hours.

Biological Activities and Applications

Antimicrobial Activity

Chromones with bulky aryl groups exhibit enhanced Gram-positive antibacterial activity (MIC: 2–8 µg/mL against S. aureus) . The naphthalene moiety may improve membrane penetration.

Anti-Inflammatory Effects

Future Research Directions

-

Structure–Activity Relationships: Modifying the naphthalene substituent to optimize bioavailability.

-

Targeted Drug Delivery: Liposomal encapsulation to enhance tumor specificity.

-

Clinical Trials: Phase I studies to evaluate pharmacokinetics in humans.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume